molecular formula C19H23N5O3 B3014711 3-methyl-7-(2-methylbenzyl)-8-(morpholin-4-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione CAS No. 847408-00-8

3-methyl-7-(2-methylbenzyl)-8-(morpholin-4-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione

カタログ番号: B3014711
CAS番号: 847408-00-8
分子量: 369.425
InChIキー: XPUUAINPQBCXCX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Methyl-7-(2-methylbenzyl)-8-(morpholin-4-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione is a purine-2,6-dione derivative with distinct substituents at positions 3, 7, and 8.

  • Position 3: A methyl group, common in purine-2,6-dione derivatives for metabolic stability.
  • Position 7: A 2-methylbenzyl group, which may enhance lipophilicity and receptor binding.
  • Position 8: A morpholin-4-ylmethyl group, introducing a heterocyclic amine moiety that could influence solubility and target interactions.

This compound’s structural design aligns with research into kinase inhibitors, adenosine receptor antagonists, and hypoglycemic agents, as seen in related purine-2,6-dione derivatives .

特性

IUPAC Name

3-methyl-7-[(2-methylphenyl)methyl]-8-(morpholin-4-ylmethyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O3/c1-13-5-3-4-6-14(13)11-24-15(12-23-7-9-27-10-8-23)20-17-16(24)18(25)21-19(26)22(17)2/h3-6H,7-12H2,1-2H3,(H,21,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPUUAINPQBCXCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C(=NC3=C2C(=O)NC(=O)N3C)CN4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

3-methyl-7-(2-methylbenzyl)-8-(morpholin-4-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, focusing on its interactions with various biological targets, including enzyme inhibition and receptor modulation.

Chemical Structure and Properties

The compound belongs to the purine derivative class, characterized by a complex structure that includes a morpholine moiety.

Molecular Formula: C₁₈H₃₃N₇O₂
Molecular Weight: 357.50 g/mol

Enzyme Inhibition

One of the primary areas of research surrounding this compound is its role as an inhibitor of specific enzymes. Preliminary studies suggest that derivatives of purine compounds can exhibit significant acetylcholinesterase (AChE) inhibitory activity, which is crucial for the treatment of neurodegenerative diseases such as Alzheimer's.

Compound IC₅₀ (µM) Target
3-methyl-7-(2-methylbenzyl)-8-(morpholin-4-ylmethyl)-3,7-dihydro-1H-purine-2,6-dioneTBDAChE

Note: Specific IC₅₀ values for this compound are still under investigation and require further empirical data.

Receptor Modulation

Research indicates that purine derivatives can interact with various receptors, including adenosine receptors. These interactions can influence cellular signaling pathways, potentially offering therapeutic benefits in conditions such as cancer and inflammation.

Case Studies and Research Findings

  • Neuroprotective Effects : A study evaluated the neuroprotective effects of several purine derivatives on neuronal cell lines. The findings indicated that certain modifications to the purine structure enhanced neuroprotection against oxidative stress, suggesting a possible application in neurodegenerative diseases.
  • Anticancer Activity : Another investigation assessed the anticancer properties of related compounds. The results showed that certain derivatives exhibited cytotoxic effects against human cancer cell lines, indicating potential for further development as anticancer agents.
  • Structure-Activity Relationship (SAR) : Research into the SAR of purine derivatives revealed that modifications at specific positions (such as N-7 and C-8) significantly affect biological activity. This understanding aids in designing more potent derivatives.

類似化合物との比較

Comparative Analysis with Structural Analogs

Structural Modifications and Physicochemical Properties

The table below compares key structural features, molecular weights, and properties of the target compound with similar derivatives:

Compound Name (CAS/Reference) Substituents (Positions) Molecular Formula Molecular Weight Key Properties/Activity References
Target Compound 3-Me, 7-(2-MeBz), 8-(Morpholin-4-YlMe) Not specified ~380–410* Hypothesized kinase/receptor modulation -
Linagliptin (DPP-4 inhibitor) 3-Me, 7-(but-2-yn-1-yl), 8-(3-aminopiperidinyl) C25H28N8O2 472.54 Hypoglycemic (DPP-4 inhibition)
(E)-8-(3,4-Dimethoxystyryl)-1,3-diethyl-7-Me (CAS 155270-99-8) 1,3-diEt, 7-Me, 8-styryl C20H24N4O4 384.43 High solubility, bioavailability
8-[(4-Methoxybenzyl)amino]-3-Me-7-(3-MeBz) (CAS 861820-69-1) 3-Me, 7-(3-MeBz), 8-(4-MeOBz-amino) C22H23N5O3 405.46 Not specified; amino group may affect polarity
8-Benzyl-1,3-diMe-7-[2-(morpholin-4-yl)ethyl] (CAS 7558-14-7) 1,3-diMe, 7-(morpholin-4-yl-ethyl), 8-Bz C20H25N5O3 383.45 Morpholine ethyl chain enhances solubility
Protein Kinase CK2 Inhibitor (IC50 = 8.5 µM) 3-Me, 7-(3-phenoxypropyl), 8-hydrazine-1-yl Not specified Not specified CK2 inhibition (IC50: 8.5 µM)
Istradefylline (A2A antagonist, CAS 155270-99-8) 1,3-diEt, 7-Me, 8-styryl C20H24N4O4 384.43 Parkinson’s treatment (A2A antagonism)
7-(2-MeOEt)-3-Me-8-morpholino (CAS 330202-51-2) 3-Me, 7-(2-MeOEt), 8-morpholino C13H19N5O4 309.32 Compact structure with methoxyethyl group

*Estimated based on analogs.

Key Observations:
  • Position 7: Substitutions like 2-methylbenzyl (target compound), phenoxypropyl , or benzyl influence lipophilicity and steric bulk, affecting membrane permeability and target engagement.
  • Position 8 : Morpholin-4-ylmethyl (target compound) vs. morpholin-4-yl-ethyl or styryl groups : Morpholine derivatives improve water solubility, while styryl groups enhance π-π interactions in receptor binding.
  • Molecular Weight : The target compound likely falls within 380–410 Da, balancing solubility and bioavailability, unlike larger analogs like Linagliptin (472 Da) .

Structure-Activity Relationships (SAR)

  • Position 3 : Methyl or ethyl groups are common, with smaller substituents favoring metabolic stability.
  • Position 7 : Bulky aromatic groups (e.g., 2-methylbenzyl, benzyl) enhance hydrophobic interactions in receptor pockets.
  • Position 8: Polar groups (morpholine, amino) improve solubility, while conjugated systems (styryl) enhance target affinity.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。